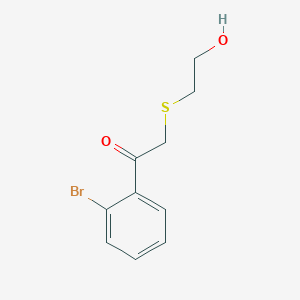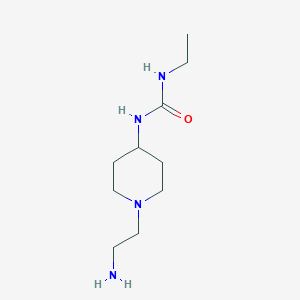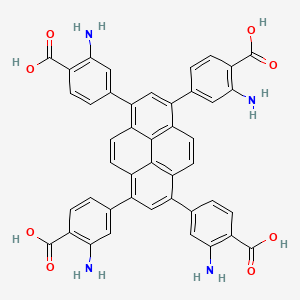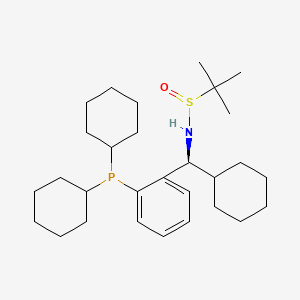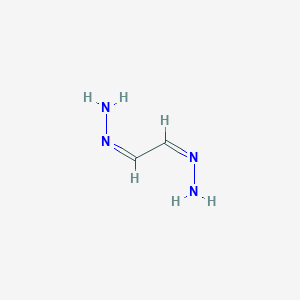
(1E,2E)-1,2-Dihydrazonoethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,2E)-1,2-Dihydrazonoethane is an organic compound characterized by the presence of two hydrazone groups It is a derivative of ethane where the hydrogen atoms are replaced by hydrazone groups, resulting in a molecule with the formula C2H6N4
准备方法
Synthetic Routes and Reaction Conditions: (1E,2E)-1,2-Dihydrazonoethane can be synthesized through the condensation reaction of hydrazine hydrate with an appropriate aldehyde or ketone. One common method involves the reaction of hydrazine hydrate with 2-(imidazol-1-yl)-1-phenylethanone under controlled conditions. The reaction typically occurs in an alcoholic solution, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the synthesis. Catalysts such as [Et3NH][HSO4] have been employed to facilitate the reaction under mild conditions, resulting in high purity and yield .
化学反应分析
Types of Reactions: (1E,2E)-1,2-Dihydrazonoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert the hydrazone groups to amine groups.
Substitution: The hydrazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of azines.
Reduction: Formation of ethane derivatives with amine groups.
Substitution: Formation of substituted hydrazones.
科学研究应用
(1E,2E)-1,2-Dihydrazonoethane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
作用机制
The mechanism of action of (1E,2E)-1,2-Dihydrazonoethane involves its interaction with molecular targets through its hydrazone groups. These groups can form coordination bonds with metal ions, leading to the formation of stable complexes. The compound can also participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
相似化合物的比较
- (1E,2E)-Dibenzylidenehydrazine
- (1E,2E)-1,2-Bis(2-(1H-imidazol-1-yl)-1-phenylethylidene)hydrazine
- Thiosemicarbazones
Comparison: (1E,2E)-1,2-Dihydrazonoethane is unique due to its simple structure and the presence of two hydrazone groups, which confer distinct chemical reactivity. Compared to (1E,2E)-Dibenzylidenehydrazine, it has a simpler backbone, making it more versatile in synthetic applications. Thiosemicarbazones, on the other hand, have additional sulfur atoms, which can enhance their coordination properties but also introduce complexity in their synthesis and handling .
属性
CAS 编号 |
29923-65-7 |
|---|---|
分子式 |
C2H6N4 |
分子量 |
86.10 g/mol |
IUPAC 名称 |
(Z)-[(2Z)-2-hydrazinylideneethylidene]hydrazine |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1-,6-2- |
InChI 键 |
YEIYMELXENLJSN-IOBHVTPZSA-N |
手性 SMILES |
C(=N\N)\C=N/N |
规范 SMILES |
C(=NN)C=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


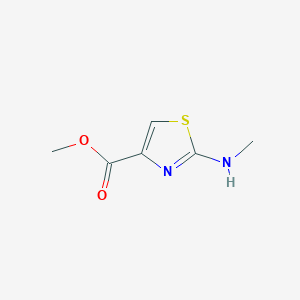
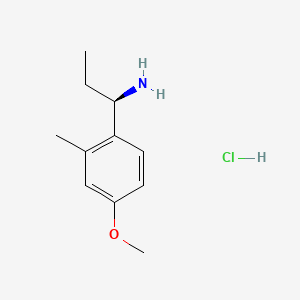
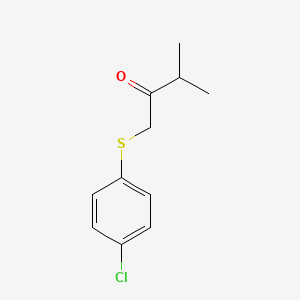

![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
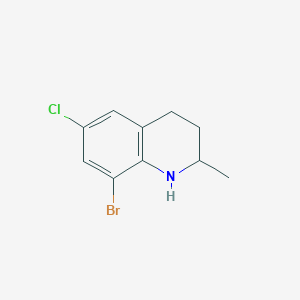
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
